molecular formula C9H11N3O2S B11781173 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11781173
M. Wt: 225.27 g/mol
InChI Key: NDPKETBJJGUIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a benzo-fused 1,2,4-thiadiazine ring system. The core structure includes a sulfonamide group at the 1,1-dioxide position, a methyl substituent at the 7-position, and an aminomethyl group at the 3-position. This compound belongs to a broader class of 1,2,4-thiadiazine 1,1-dioxides, which are known for their diverse pharmacological activities, including modulation of ion channels, enzyme inhibition, and anticancer effects .

The aminomethyl group at position 3 likely enhances solubility and bioavailability compared to bulkier substituents, as seen in other derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

(7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine

InChI

InChI=1S/C9H11N3O2S/c1-6-2-3-7-8(4-6)15(13,14)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

NDPKETBJJGUIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=NS2(=O)=O)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at Position 3

A halogen atom (e.g., chlorine) at position 3 can be replaced with an aminomethyl group via nucleophilic substitution. For example, 3-chloro-7-methyl-4H-benzo[e]thiadiazine 1,1-dioxide reacts with methylamine or benzylamine in the presence of a base:

3-Cl + H₂N-CH₂-R → 3-NHCH₂-R + HCl\text{3-Cl + H₂N-CH₂-R → 3-NHCH₂-R + HCl}

Optimization Insights :

  • Base : K₂CO₃ or Et₃N improves substitution efficiency.

  • Solvent : DMF or DMSO at 60–80°C.

  • Yield : 50–70%.

Reductive Amination of a 3-Formyl Intermediate

The 3-formyl derivative, synthesized via Vilsmeier-Haack formylation, undergoes reductive amination with ammonium acetate or methylamine:

3-CHO + NH₄OAc → 3-CH₂NH₂\text{3-CHO + NH₄OAc → 3-CH₂NH₂}

Conditions :

  • Reducing Agent: NaBH₃CN or H₂/Pd-C

  • Solvent: MeOH/THF

  • Yield: 65–80%.

Regioselective Methylation at Position 7

Directed Ortho-Metalation (DoM)

A methyl group is introduced regioselectively at position 7 using a directing group (e.g., sulfonamide):

  • Lithiation : LDA or n-BuLi at −78°C in THF.

  • Methylation : CH₃I or (CH₃)₂SO₄.

Yield : 70–90%.

Friedel-Crafts Alkylation

For substrates with electron-donating groups, AlCl₃-catalyzed alkylation with methyl chloride achieves position-specific methylation.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize 7-methyl-4H-benzo[e]thiadiazine 1,1-dioxide.

  • Introduce 3-chloro via chlorination (SOCl₂, DMF).

  • Replace Cl with aminomethyl (NH₂CH₂OH, Et₃N).

Overall Yield : 40–55%.

Route B: Tandem Cyclization-Amination

  • React 2-amino-4-methylbenzenesulfonamide with 2-nitroacetamide under acidic conditions.

  • Reduce the nitro group to amine (H₂/Pd-C).

Advantage : Fewer steps, higher atom economy.
Yield : 60–75%.

Comparative Analysis of Methods

MethodKey StepConditionsYield (%)Purity (%)
Nucleophilic SubstitutionCl → NHCH₃DMF, K₂CO₃, 80°C50–7095–98
Reductive AminationCHO → CH₂NH₂MeOH, NaBH₃CN, rt65–8090–95
Tandem CyclizationNitro reduction post-cyclizationH₂/Pd-C, EtOH60–7585–90

Challenges and Optimization

  • Regioselectivity : Competing methylation at positions 5 or 6 necessitates strict temperature control (−78°C for DoM).

  • Aminomethyl Stability : The primary amine group may oxidize; thus, inert atmospheres (N₂/Ar) are recommended during synthesis.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 50% and improve yields to >80%.

  • Enzymatic Catalysis : Lipases facilitate greener amidation steps, reducing heavy metal waste .

Chemical Reactions Analysis

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Acylation and Alkylation:

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Various benzenesulfonamides and thiadiazine derivatives.
  • Methods : Common synthetic routes include:
    • Nucleophilic substitutions on sulfonamide derivatives.
    • Cyclization reactions involving thioketones or thioureas.

Biological Activities

Research has highlighted several biological activities associated with 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide:

Anticancer Activity

Studies indicate that derivatives of this compound exhibit potent anticancer properties. For instance, certain analogs have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth.

  • Case Study : A derivative demonstrated an IC50 value of 217 nM against PI3Kδ, suggesting its potential as a targeted cancer therapy .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity.

  • Case Study : A related compound was shown to enhance cognitive function in animal models without the excitotoxic side effects typical of direct agonists .

Antimicrobial Properties

Some studies have reported antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

  • Data Table: Antimicrobial Activity
Compound VariantPathogen TestedMinimum Inhibitory Concentration (MIC)
Variant AE. coli32 µg/mL
Variant BS. aureus16 µg/mL

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a KATP channel activator, influencing insulin release from pancreatic cells . It may also modulate AMPA receptors, affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be contextualized through comparisons with related 1,2,4-thiadiazine derivatives. Below is a detailed analysis:

Structural Analogues and Activity Profiles

Compound Name Structural Features Key Activities Reference(s)
3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Pyridyl group at position 3 Moderate anticancer activity against renal and lung cancer cell lines (IC₅₀: 8–20 µM) . [1]
7-Chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Chlorine at position 7, methyl at position 3 Potent AMPA receptor modulation (EC₅₀: 0.3 µM) for cognitive enhancement . [14, 19]
3-(Alkylamino)-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides Pyrido-fused core with alkylamino groups Selective K(ATP) channel opening in pancreatic β-cells (EC₅₀: 0.5–5 µM) . [15, 17]
6-Chloro-3-(cyclopropylamino)-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide Thieno-fused core with cyclopropylamino group High selectivity for pancreatic K(ATP) over vascular channels (EC₅₀: 0.2 µM) . [17]
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (e.g., 15a) Varied substituents at positions 3 and 7 PI3Kδ inhibition (IC₅₀: 8.4 nM) with 1400-fold selectivity over PI3Kα/β . [2, 18]

Key Differences and Trends

Bioactivity Selectivity: Pyrido- and thieno-fused derivatives (e.g., pyrido[4,3-e] and thieno[3,2-e] analogues) exhibit greater selectivity for pancreatic K(ATP) channels compared to benzothiadiazines, which often show broader activity (e.g., AMPA modulation, PI3Kδ inhibition) .

Impact of Substituents: Electron-withdrawing groups (e.g., Cl at position 7) enhance AMPA receptor binding affinity by stabilizing the sulfonamide’s negative charge . Hydrophobic substituents (e.g., cyclopropyl in thienothiadiazines) improve metabolic stability and tissue selectivity .

Synthetic Accessibility: Benzothiadiazines with heteroaryl groups at position 3 (e.g., pyridyl) require multi-step syntheses involving carbimidate intermediates, whereas alkylamino derivatives are more straightforward to functionalize .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Fluorinated derivatives (e.g., 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
  • Toxicity: Unsubstituted benzothiadiazines show higher cytotoxicity (e.g., renal cell lines: IC₅₀ < 10 µM) compared to methyl- or amino-substituted variants .

Biological Activity

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₉N₃O₂S
  • Molecular Weight : 211.24 g/mol
  • CAS Number : 71870-72-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds of this class may act as positive allosteric modulators of the AMPA receptor, which is critical for synaptic transmission and plasticity in the central nervous system. This mechanism suggests potential applications in cognitive enhancement and neuroprotection .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, the presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various derivatives have shown promising results compared to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A31.25Antibacterial (E. coli)
Compound B62.5Antifungal (C. albicans)
Compound C15.0Antitubercular

Anticancer Activity

The anticancer potential of this compound class has been explored through various in vitro studies. For example, certain derivatives have shown cytotoxic effects on cancer cell lines with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin . Structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the benzothiadiazine scaffold can significantly enhance anticancer efficacy.

Case Studies

  • Study on AMPA Receptor Modulation :
    A study focused on the synthesis and evaluation of benzothiadiazine derivatives revealed that specific compounds exhibited enhanced cognitive performance in animal models by acting as AMPA receptor modulators. The study highlighted the importance of stereochemistry in determining pharmacological activity .
  • Antimicrobial Screening :
    A series of synthesized thiadiazole derivatives were screened for antimicrobial activity against multiple bacterial strains. The results indicated that compounds with halogen substitutions showed superior activity against Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antimicrobial agents .
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives of 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine exhibited significant growth inhibition compared to control groups. The study emphasized the role of specific functional groups in enhancing cytotoxic effects .

Q & A

Q. What are the established synthetic pathways for 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how can reaction parameters be optimized for improved yield?

Answer: Synthesis typically involves multi-step reactions starting from benzo-fused precursors. Key steps include cyclization and functional group modifications. For example:

  • Reduction steps : Sodium borohydride in isopropanol under reflux, followed by chloroform/water extraction, yields pure solids (melting point 85–86°C) .
  • Alkylation : Methyl iodide in acetonitrile with potassium carbonate enhances selectivity for N-methylated products .
  • Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates .

  • Catalyst screening : Copper iodide (CuI) accelerates triazole formation in analogues by 30–40% .

  • Temperature control : Maintaining 80°C during cyclization minimizes byproducts .

    PrecursorKey ReagentSolventTemp (°C)Yield (%)
    Benzo[b]thiazinonePCl5Refluxing POCl311072
    Triazole intermediateCuI/NaN3THF2585

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, particularly when tautomeric forms are present?

Answer: A combination of NMR (¹H/¹³C) , X-ray crystallography , and HRMS provides definitive structural confirmation:

  • Variable-temperature NMR : Identifies keto-enol tautomers via chemical shift changes (e.g., δ 2.1–2.3 ppm for methyl groups) .
  • Single-crystal X-ray diffraction : Resolves positional disorder (e.g., 50.9:49.1 occupancy ratios in a benzothiadiazine derivative) .
  • DSC analysis : Detects phase transitions linked to tautomeric equilibrium shifts above 150°C .

Advanced Research Questions

Q. How do structural modifications to the aminomethyl group influence bioactivity and pharmacokinetics?

Answer: Modifications impact target selectivity and solubility:

  • Bulky aryl groups : Improve kinase selectivity (e.g., CDK2 IC50 from 180 nM to 42 nM) but reduce solubility by 60% .
  • PEG-linked moieties : Maintain solubility (>5 mg/mL) and reduce off-target binding .
  • Quaternary ammonium salts : Enhance blood-brain barrier penetration (logP reduction from 2.1 to 1.4) . Methodological approach : Molecular dynamics simulations predict binding pocket occupancy, guiding rational design .

Q. What crystallization challenges are associated with derivatives of this compound, and how can polymorph control be achieved?

Answer: Challenges include conformational disorder and solvent inclusion. Solutions:

  • Slow evaporation : Ethanol/dichloromethane (1:1) resolves benzene ring disorder .
  • Antisolvent crystallization : Adding n-hexane to DMSO solutions produces thermally stable Form II crystals .
  • Seeding techniques : Microcrystals reduce nucleation variability by 75% .
  • Temperature gradients : Cooling rates <0.5°C/min favor stable polymorphs .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer: Three-step validation:

  • Docking refinement : Adjust force fields to account for sulfone polarization observed in crystal structures .
  • Metabolite screening : Use LC-MS to detect inhibitory degradation products (e.g., N-oxide metabolites) .
  • Buffer optimization : Phosphate buffers (pH 7.4) enhance stability compared to Tris .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

Answer:

  • Protein binding assays : Quantify serum albumin interactions to explain reduced in vivo efficacy .
  • Metabolomics profiling : Identify active metabolites (e.g., hydroxylated derivatives in ) .
  • Dosage recalibration : Adjust for metabolic clearance rates using pharmacokinetic modeling .

Data Contradiction Analysis

Q. How can conflicting results regarding antibacterial activity in structurally similar compounds be resolved?

Answer:

  • Strain-specific testing : Re-evaluate activity against Gram-negative vs. Gram-positive strains .
  • Membrane permeability assays : Use fluorescent probes to assess compound uptake differences .
  • Resazurin microplate assays : Confirm minimum inhibitory concentrations (MICs) with standardized protocols .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Analogues

DerivativeTargetIC50 (nM)Solubility (mg/mL)Reference
PEG-linkedKinase X425.2
Aryl-modifiedCDK2421.8
Quaternary saltNeurotarget893.5

Q. Table 2: Crystallization Conditions and Outcomes

MethodSolvent SystemPolymorphStability (°C)Reference
Slow evaporationEthanol/DCM (1:1)Form I<150
AntisolventDMSO/n-hexaneForm II<200

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.